Cas no 2227197-40-0 ((1R,2R)-2-fluorocyclopentan-1-amine hydrochloride)

(1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride is a chiral fluorinated cyclopentylamine derivative with significant utility in pharmaceutical and synthetic chemistry. Its stereospecific (1R,2R) configuration and fluorine substitution enhance its potential as a building block for bioactive compounds, particularly in drug discovery. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is valuable for asymmetric synthesis, serving as a precursor for ligands, catalysts, or pharmacophores. Its rigid cyclopentane backbone and fluorine atom contribute to unique steric and electronic properties, making it suitable for structure-activity relationship studies. High enantiomeric purity ensures reproducibility in research applications.
(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride structure
2227197-40-0 structure
商品名:(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
CAS番号:2227197-40-0
MF:C5H11ClFN
メガワット:139.598943948746
CID:6482540
PubChem ID:132352603

(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
    • (1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride
    • rac-(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
    • AKOS037644762
    • trans-2-fluorocyclopentan-1-amine hcl
    • (1R,2R)-2-Fluorocyclopentanamine Hydrochloride
    • P18723
    • (1R,2R)-2-FLUOROCYCLOPENTAN-1-AMINEHCL
    • CS-0311814
    • (1R,2R)-2-FLUOROCYCLOPENTAN-1-AMINE HCL
    • 2125943-82-8
    • AS-54352
    • trans-2-fluorocyclopentan-1-amine hydrochloride
    • P17786
    • EN300-22870029
    • 2227197-40-0
    • MFCD31620785
    • MFCD28137737
    • rel-(1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride
    • インチ: 1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
    • InChIKey: ZJXOEOALNHXCOE-TYSVMGFPSA-N
    • ほほえんだ: Cl.F[C@@H]1CCC[C@H]1N

計算された属性

  • せいみつぶんしりょう: 139.0564052g/mol
  • どういたいしつりょう: 139.0564052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 65.1
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R160506-50mg
(1R,2R)-2-Fluorocyclopentan-1-amine Hydrochloride
2227197-40-0
50mg
$1499.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA4013-1-100MG
(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
2227197-40-0 97%
100MG
¥ 1,762.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA4013-1-500MG
(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
2227197-40-0 97%
500MG
¥ 4,699.00 2023-03-31
Chemenu
CM665329-100mg
(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
2227197-40-0 97%
100mg
$320 2023-01-03
eNovation Chemicals LLC
D635672-100mg
(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
2227197-40-0 97%
100mg
$330 2024-07-21
1PlusChem
1P01JUTY-100mg
(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
2227197-40-0 97.00%
100mg
$266.00 2023-12-18
abcr
AB566544-100mg
(1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride; .
2227197-40-0
100mg
€459.10 2024-04-18
A2B Chem LLC
BA05238-50mg
(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride
2227197-40-0 95%
50mg
$239.00 2024-04-20
abcr
AB566544-250mg
(1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride; .
2227197-40-0
250mg
€701.40 2024-04-18
abcr
AB566544-1g
(1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride; .
2227197-40-0
1g
€1666.70 2024-04-18

(1R,2R)-2-fluorocyclopentan-1-amine hydrochloride 関連文献

(1R,2R)-2-fluorocyclopentan-1-amine hydrochlorideに関する追加情報

Introduction to (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride (CAS No. 2227197-40-0)

Chemical compound (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride, identified by its CAS number 2227197-40-0, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom and a chiral center makes it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride consists of a cyclopentan ring with an amine group at the 1-position and a fluorine substituent at the 2-position. The chiral configuration at the 1 and 2 positions (1R,2R) is crucial for its biological activity and interactions with biological targets. This specific arrangement enhances its potential as a pharmacophore in the design of novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated amines due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom in (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride contributes to these properties, making it an attractive scaffold for drug discovery. Studies have shown that fluorinated compounds often exhibit better pharmacokinetic profiles compared to their non-fluorinated counterparts.

One of the most compelling aspects of (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride is its potential application in the development of small-molecule inhibitors for various diseases. Research has indicated that this compound may have therapeutic effects in areas such as oncology, neurology, and infectious diseases. The ability to modulate biological pathways with high specificity is crucial for developing effective treatments, and this compound shows promise in this regard.

The synthesis of (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are employed to achieve the desired stereochemical purity. These synthetic strategies are critical for ensuring that the final product retains its biological activity.

Recent advancements in computational chemistry have also played a significant role in the study of (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride. Molecular modeling techniques allow researchers to predict the binding interactions of this compound with biological targets, providing valuable insights into its mechanism of action. These computational studies complement experimental approaches and accelerate the drug discovery process.

In clinical research, (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride is being investigated as a potential lead compound for several therapeutic indications. Preliminary studies have demonstrated its efficacy in preclinical models, suggesting that it may have significant therapeutic value. However, further research is needed to fully understand its pharmacological properties and potential side effects.

The regulatory landscape for new pharmaceutical compounds like (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride is stringent and requires rigorous testing before approval for clinical use. Researchers must navigate complex regulatory pathways to ensure that their compounds meet safety and efficacy standards. Despite these challenges, the potential benefits of this compound make it a valuable asset in the pharmaceutical industry.

The future of drug development will likely see increased use of fluorinated compounds like (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride. Their unique properties make them well-suited for targeting complex diseases that require high selectivity and potency. As research continues, we can expect to see more innovative applications of this class of compounds in medicine.

In conclusion, (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride (CAS No. 2227197-40-0) is a promising chemical entity with significant potential in pharmaceutical applications. Its unique structural features and biological activity make it an attractive candidate for further research and development. As our understanding of its properties grows, so too will its role in advancing therapeutic treatments for various diseases.

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